molecular formula C12H14N2O2S B13700496 1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL

1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL

Cat. No.: B13700496
M. Wt: 250.32 g/mol
InChI Key: JPFPZJNDQVKMAX-UHFFFAOYSA-N
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Description

1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL (CAS: 2845127-94-6) is a heterocyclic compound featuring a 2-aminothiazole ring fused to a methoxyphenyl-ethanol backbone. Its molecular formula is C₁₂H₁₄N₂O₂S (MW: 250.32 g/mol), and the structure includes a hydroxyl group at the ethanolic position, a methoxy substituent on the benzene ring, and a 2-aminothiazole moiety . The compound is commercially available for research use, though its biological and toxicological profiles remain underexplored . The aminothiazole group is notable in medicinal chemistry, often associated with antibacterial activity, as seen in cephalosporin antibiotics like ceftazidime .

Properties

IUPAC Name

1-[3-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-7(15)8-4-3-5-9(11(8)16-2)10-6-17-12(13)14-10/h3-7,15H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFPZJNDQVKMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1OC)C2=CSC(=N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Aminothiazole Derivatives

Several studies have reported efficient syntheses of 2-aminothiazole derivatives, which are central to preparing the target compound.

  • Thiourea and α-Haloketone Cyclization: Heating phenacyl bromide (an α-haloketone) with thiourea in ethanol affords 2-aminothiazole derivatives. This method is well-established and yields the aminothiazole ring system effectively.

  • Multi-Component Reactions: A one-pot four-component reaction involving 2-aminothiazole, aromatic aldehydes, Meldrum’s acid, and aliphatic alcohols under catalyst-free reflux conditions has been demonstrated to yield 3-(2-aminothiazol-5-yl)-3-arylpropanoates with high yields (72–85%) and mild conditions. Though this method targets related aminothiazole derivatives, it illustrates the versatility of aminothiazole formation.

  • Iodine-Mediated Cyclization: The reaction of thiourea and iodine with acetophenone derivatives at 70 °C for several hours results in substituted aminothiazoles after purification steps including recrystallization.

Functionalization of the Aromatic Ring and Side Chain

  • Methoxy Substitution: The methoxy group on the phenyl ring is typically introduced via starting materials such as 3-methoxybenzaldehyde or 3-methoxyacetophenone, which are commercially available or synthesized by methylation of hydroxyphenyl precursors.

  • Introduction of Ethan-1-ol Side Chain: The ethan-1-ol moiety can be introduced by reduction of corresponding ketones or by nucleophilic substitution reactions on halogenated ethanols. For example, the compound (1R)-2-amino-1-(3-methoxyphenyl)ethanol can be obtained by reduction of the corresponding aminoacetophenone derivative.

  • Condensation and Cyclization: The final assembly often involves condensation of the aminothiazole intermediate with the methoxy-substituted ethan-1-ol aromatic precursor, sometimes facilitated by acid or base catalysis, followed by purification.

Detailed Experimental Procedure Example

Representative Synthesis of 3-(2-Aminothiazol-5-yl)-3-arylpropanoates (Related Scaffold)

Step Reagents & Conditions Outcome Yield (%)
1 2-Aminothiazole (2.0 mmol), aromatic aldehyde (2.2 mmol), Meldrum’s acid (2.0 mmol), ethanol or methanol (5 mL), reflux One-pot four-component reaction 72–85%
2 Work-up: solvent removal under reduced pressure, column chromatography (petroleum ether/ethyl acetate 1:1) Pure 3-(2-aminothiazol-5-yl)-3-arylpropanoates -

Table 1: Yields and melting points of various aryl-substituted products from the one-pot synthesis.

Compound Aromatic Substituent (R1) Alcohol (R2) Time (h) M.p. (°C) Yield (%)
2a Phenyl (C6H5) Ethyl (C2H5) 10 110–112 80
2b 2-Chlorophenyl Ethyl 15 110–111 82
2c 4-Chlorophenyl Ethyl 11 113–115 72
2g 4-Methoxyphenyl Ethyl 15 84–86 85

This table demonstrates that methoxy-substituted aromatic rings are compatible with the synthetic method, yielding good product quantities.

Synthesis of this compound

Although direct literature on this exact compound is limited, the following approach is inferred from related syntheses:

This synthetic route aligns with methods reported for similar compounds.

Mechanistic Insights

  • The formation of the 2-aminothiazole ring typically proceeds via nucleophilic attack of thiourea on the α-haloketone, followed by cyclization and elimination steps.

  • The one-pot four-component reaction mechanism involves initial Knoevenagel condensation of aldehyde and Meldrum’s acid, Michael addition of 2-aminothiazole, nucleophilic attack by alcohol, and subsequent decarboxylation to yield the final product.

  • Reduction of ketones to alcohols is a straightforward hydride transfer process.

Analytical and Characterization Data

Typical characterization techniques for these compounds include:

For example, ethyl 3-(2-aminothiazol-5-yl)-3-phenylpropanoate showed IR peaks at 3363 and 3299 cm^-1 (NH), 1712 cm^-1 (C=O), and NMR signals consistent with structure.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Yield Range References
One-pot four-component reaction 2-Aminothiazole, aromatic aldehyde, Meldrum’s acid, aliphatic alcohol Reflux in ethanol/methanol, catalyst-free Mild, high yield, simple work-up 72–85%
Thiourea + α-haloketone cyclization Thiourea, phenacyl bromide or derivatives Reflux in ethanol Straightforward, widely used Moderate to high
Reduction of ketone intermediate NaBH4 or similar hydride Room temperature or mild heating Selective reduction High Inferred from

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The aminothiazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs with shared structural motifs: methoxyphenyl groups, ethanol/ethanone backbones, and heterocyclic substituents (e.g., thiazole, triazole).

Methoxyphenyl-Ethanol Derivatives

Compound 14 (2-(2-Methoxyphenyl)Ethan-1-OL)

  • Structure: Simpler analog lacking the aminothiazole group.
  • Molecular Formula : C₉H₁₂O₂ (MW: 152.19 g/mol).
  • Synthesis : Prepared via borane-dimethyl sulfide reduction of 2-(2-methoxyphenyl)acetic acid .
  • Key Differences: Lower molecular weight (152 vs. 250 g/mol) improves membrane permeability but reduces structural complexity. Hydroxyl group enhances polarity compared to ethanone derivatives (e.g., compound in ) .
Aminothiazole-Containing Compounds

1-(2-Amino-4-Methyl-1,3-Thiazol-5-YL)Ethanone (CAS: 30748-47-1)

  • Structure: Shares the 2-aminothiazole core but replaces the methoxyphenyl-ethanol group with an ethanone substituent.
  • Molecular Formula : C₆H₈N₂OS (MW: 156.21 g/mol).
  • Lacks the methoxyphenyl ring, reducing aromatic stacking interactions in biological systems .

Ceftazidime (Antibiotic)

  • Structure: Contains a 2-aminothiazol-4-yl group linked to a cephalosporin core.
  • Relevance: Highlights the role of aminothiazole in β-lactam antibiotics, suggesting the target compound could be explored for antimicrobial activity .
Heterocyclic Ethanol/Ethanone Derivatives

1-(4-Methoxyphenyl)-2-(1H-1,2,4-Triazol-1-YL)Ethanone

  • Structure: Substitutes thiazole with a triazole ring and includes an ethanone group.
  • Molecular Formula : C₁₁H₁₁N₃O₂ (MW: 217.23 g/mol).
  • Ethanone group may confer higher metabolic stability compared to the hydroxyl group in the target compound .

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-Triazol-1-YL)Ethanol

  • Structure: Fluorinated aromatic ring with a triazole-ethanol backbone.
  • Relevance : Fluorine atoms enhance lipophilicity and bioavailability, a feature absent in the target compound .
Piperazine and Urea-Linked Methoxyphenyl Compounds (HBK Series)
  • Examples : HBK14–HBK19 ().
  • Structure: Methoxyphenyl group linked to piperazine via phenoxyethoxy or chlorophenoxy chains.
  • Key Differences: Piperazine moiety introduces basicity, improving water solubility (as hydrochlorides) compared to the neutral ethanol group in the target compound. Chlorine substituents (e.g., in HBK15) may enhance receptor binding affinity but increase toxicity risks .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications Reference
Target Compound C₁₂H₁₄N₂O₂S 250.32 2-Aminothiazole, Methoxy, Ethanol Antibacterial (hypothetical)
2-(2-Methoxyphenyl)Ethan-1-OL C₉H₁₂O₂ 152.19 Methoxy, Ethanol Synthetic intermediate
1-(2-Amino-4-Methyl-Thiazol-5-YL)Ethanone C₆H₈N₂OS 156.21 2-Aminothiazole, Ethanone Undetermined
HBK15 C₂₂H₂₈ClN₂O₂ 397.93 Chlorophenoxy, Piperazine, Methoxy Neurological targeting
1-(4-Methoxyphenyl)-2-Triazol-Ethanone C₁₁H₁₁N₃O₂ 217.23 Triazole, Methoxy, Ethanone Antifungal

Discussion of Key Findings

  • Biological Activity: The aminothiazole moiety aligns with antibacterial scaffolds (e.g., ceftazidime), suggesting possible antibiotic utility . However, this remains speculative without direct bioactivity data.
  • Synthetic Accessibility: The ethanol group in the target compound may be synthesized via reduction strategies similar to those in and , while the aminothiazole ring could be introduced via Hantzsch thiazole synthesis.
  • Toxicity Considerations: Like other aminothiazole derivatives (), the compound’s toxicological profile is uncharacterized, warranting further study.

Biological Activity

1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a thiazole ring and a methoxyphenyl group , which are critical for its biological interactions. The presence of the 2-aminothiazole moiety is particularly significant as it contributes to various pharmacological properties, including antimicrobial and anticancer activities.

Anticancer Properties

Research indicates that compounds containing the 2-aminothiazole scaffold exhibit notable anticancer activity . For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation. The structure-activity relationship (SAR) suggests that modifications on the phenyl ring enhance cytotoxic effects against various cancer cell lines. A specific study reported that thiazole-containing compounds displayed IC50 values in the range of 1.61 to 1.98 µg/mL against different tumor cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, attributed to its ability to disrupt bacterial cell wall synthesis and function .

The mechanisms through which this compound exerts its biological effects involve:

  • Enzyme Inhibition : The aminothiazole moiety interacts with specific enzymes, inhibiting their activity and thereby modulating metabolic pathways.
  • Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways that lead to apoptosis in cancer cells .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

  • Microwave-Assisted Synthesis : Utilizing microwave irradiation can enhance reaction rates and yields.
  • Conventional Heating Methods : Traditional heating methods can also be employed but may require longer reaction times.

The general reaction involves the coupling of 2-aminothiazole with appropriate phenolic derivatives under controlled conditions .

Study on Anticancer Activity

In a comparative study, several thiazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts. This highlights the importance of structural modifications in increasing therapeutic efficacy .

CompoundIC50 (µg/mL)Cell Line
Compound A1.61Jurkat
Compound B1.98HT29
Compound C<200SK-MEL-1

Antimicrobial Efficacy Study

Another study assessed the antimicrobial efficacy of various thiazole derivatives, including this compound, revealing significant activity against resistant strains of bacteria. This underscores the compound's potential as a lead structure for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-(2-aminothiazol-4-yl)-2-methoxyphenyl)ethan-1-ol, and what experimental conditions optimize yield?

  • Methodology : The compound can be synthesized via reductive amination or reduction of a ketone precursor. For example, borane dimethylsulfide (BH₃·SMe₂) in tetrahydrofuran (THF) is effective for reducing 2-(2-methoxyphenyl)acetic acid derivatives to their corresponding alcohols, achieving yields >90% under anhydrous conditions . Lithium aluminium hydride (LiAlH₄) is an alternative but requires rigorous moisture exclusion.
  • Data : NMR (¹H and ¹³C) and IR spectroscopy are critical for verifying the reduction of carbonyl groups (C=O → C-OH), with IR peaks at ~2957 cm⁻¹ (O-H stretch) and 1243 cm⁻¹ (C-O alcohol) confirming product formation .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) are standard for purity assessment. X-ray crystallography (e.g., using SHELXL ) resolves stereochemical ambiguities, while NMR coupling constants (e.g., J = 6–8 Hz for aromatic protons) confirm substitution patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for structurally related methoxyphenyl-thiazole derivatives?

  • Methodology : Use dual refinement approaches in SHELXL to compare experimental data (e.g., unit cell parameters: a = 23.409 Å, b = 4.8347 Å, c = 20.607 Å, β = 116.275°) with density functional theory (DFT)-optimized geometries. Discrepancies in bond angles >2° may indicate crystal packing effects .
  • Case Study : For analogous compounds, R-factor convergence (<0.05) and Hirshfeld surface analysis clarify hydrogen-bonding networks, which influence stability and reactivity .

Q. How does the 2-aminothiazole moiety influence the compound’s pharmacological activity, and what assays validate its target interactions?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare bioactivity of derivatives lacking the aminothiazole group. For example, thiazole-containing analogs show enhanced antimicrobial activity (MIC = 2–8 µg/mL) against Staphylococcus aureus .
  • Assays :
  • In vitro : Competitive binding assays (e.g., fluorescence polarization) with purified enzymes (e.g., kinases or cytochrome P450 isoforms).
  • In vivo : Pharmacokinetic studies in rodent models to assess bioavailability and metabolite profiling via LC-MS/MS .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodology :

  • Quantum Mechanics : DFT calculations (B3LYP/6-311+G(d,p)) predict electrophilic sites via molecular electrostatic potential (MEP) maps. The methoxy group’s electron-donating effect directs substitution to the para position .
  • Kinetic Studies : Monitor reaction progress using time-resolved NMR. For example, oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts alcohols to ketones within 2 hours at 25°C .

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